Napirimus

Description

Contextualization within the Landscape of Immunomodulatory Compounds

Immunomodulatory compounds are a diverse group of agents designed to modify the immune system's activity. These compounds can be broadly categorized as immunostimulants, which enhance immune responses, or immunosuppressants, which inhibit them. ajpbp.com Immunosuppressants are particularly vital in managing conditions where an overactive immune response causes harm, such as in autoimmune diseases or to prevent organ rejection following transplantation. frontiersin.orgajpbp.comwikipedia.org Napirimus is grouped with well-known immunosuppressants like Tacrolimus and Sirolimus, which are calcineurin and mTOR inhibitors, respectively, indicating its potential role in this therapeutic area. quizlet.com This classification positions this compound as a compound of interest for further exploration into its specific immunomodulatory properties and potential applications.

Historical Perspective of this compound Development (if documented)

While this compound has been listed in pharmaceutical appendices and mentioned in patents, detailed historical documentation specifically outlining its discovery, initial synthesis, or early research as an immunomodulatory compound is not extensively available in readily accessible public scientific literature. googleapis.comscribd.com Its presence in patent literature, such as a 2005 patent concerning lyophilization techniques, indicates its existence and recognition within the chemical and pharmaceutical industries. googleapis.com However, a comprehensive historical narrative of its development specifically for immunopharmacological applications remains largely undocumented in the current public domain.

Current Status of Academic Research on this compound: Identified Knowledge Gaps and Unexplored Avenues

Current academic research on this compound, based on available public information, appears to have significant knowledge gaps, particularly concerning its precise immunopharmacological mechanisms and detailed research findings. A research gap signifies an area within a field of study that has not been fully explored, lacks sufficient data, or presents inconsistencies in existing research. ngoconglem.com For this compound, the primary knowledge gap lies in the absence of comprehensive mechanistic elucidation. While it is classified as an immunosuppressant, the specific molecular targets, downstream signaling pathways, and cellular effects that mediate its immunomodulatory activity are not explicitly detailed in the readily available literature. quizlet.com

This lack of detailed research findings represents an unexplored avenue. Future research could focus on:

Specific Mechanism of Action: Identifying the exact molecular targets (e.g., enzymes, receptors, transcription factors) that this compound interacts with to exert its immunosuppressive effects.

Cellular and Pathway Modulation: Elucidating which immune cell types (e.g., T cells, B cells, macrophages, dendritic cells) are primarily affected and how specific immune signaling pathways are modulated. frontiersin.orgresearchgate.netnih.gov

Comparative Studies: Comparing its immunomodulatory profile with established immunosuppressants to understand its unique advantages or disadvantages.

The absence of such detailed data highlights a critical need for in-depth investigations to fully understand this compound's potential.

Rationale for Comprehensive Mechanistic Elucidation of this compound

A comprehensive mechanistic elucidation of this compound is crucial for several reasons. Understanding the precise biochemical pathways and cellular interactions through which a compound exerts its effects is fundamental for rational drug design and development. frontiersin.org Without this knowledge, the full therapeutic potential of this compound cannot be realized, nor can its safety profile be accurately predicted or optimized.

Detailed mechanistic studies would allow researchers to:

Identify specific therapeutic applications: A clear understanding of its mechanism could reveal its suitability for particular autoimmune diseases, inflammatory conditions, or transplant settings.

Differentiate from existing therapies: If this compound acts via a novel mechanism or exhibits a distinct selectivity profile, it could offer advantages over current immunosuppressants, potentially leading to improved efficacy or reduced side effects.

Guide structural modifications: Knowledge of its binding sites and interactions could inform chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.

Predict and mitigate off-target effects: A thorough mechanistic understanding helps in anticipating potential undesirable interactions, which is vital for developing safer therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

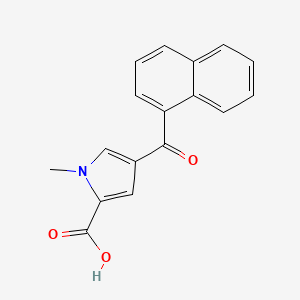

1-methyl-4-(naphthalene-1-carbonyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-18-10-12(9-15(18)17(20)21)16(19)14-8-4-6-11-5-2-3-7-13(11)14/h2-10H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUPQURTHORUGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220963 | |

| Record name | Napirimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70696-66-1 | |

| Record name | 1-Methyl-4-(1-naphthalenylcarbonyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70696-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Napirimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070696661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napirimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAPIRIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45081SG6XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Design Strategies for Napirimus

Established Synthetic Pathways for Napirimus and Related Core Structures

The total synthesis of complex macrolides like FK506, a close structural analog of this compound, represents a significant challenge in organic chemistry. The strategies developed for FK506 provide a foundational blueprint for the potential synthesis of this compound. These approaches typically involve a convergent strategy, where key fragments of the molecule are synthesized independently and then coupled together in the later stages.

A common disconnection approach for the FK506 core structure involves breaking it down into several key fragments. These fragments often include the pipecolate moiety, the tricarbonyl region, and the cyclohexyl fragment. The synthesis of these fragments utilizes a variety of well-established organic reactions, including aldol reactions, asymmetric hydrogenations, and various coupling reactions to assemble the carbon skeleton with precise stereochemical control.

The biosynthesis of FK506 analogs has also been explored, where genes in the biosynthetic cluster of the producing Streptomyces organism are deleted. This genetic manipulation can result in the production of novel analogs with modifications to the macrolide ring. nih.gov

Methodologies for Chemical Derivatization and Scaffold Modification

The chemical derivatization of the this compound scaffold, informed by work on related macrolides, is a key strategy for generating analogs with modified properties. Structure-guided synthesis has been particularly successful in the development of FK506 analogs. duke.edu

One notable position for modification in FK506 is the C-22 position. A one-step synthetic protocol for C-22 modification has been developed, which involves a condensation reaction with an acylhydrazone. nih.govresearchgate.net This method is efficient and scalable, allowing for the generation of a panel of analogs with diverse acylhydrazone groups. nih.govresearchgate.net

Another key area for modification is the C-21 position. FK520 (ascomycin) is a natural analog of FK506 where the C-21 allyl group is replaced by an ethyl group. nih.gov This seemingly minor change has been shown to result in modestly reduced immunosuppressive activity. nih.gov Chemobiosynthetic approaches have also been developed to introduce novel moieties at the C-21 position by engineering the polyketide synthase machinery. acs.org

The table below summarizes some of the key positions for derivatization and the types of modifications that have been explored in FK506 analogs, which could be applicable to this compound.

| Position for Derivatization | Type of Modification | Potential Impact |

| C-22 | Condensation with acylhydrazones | Altered binding affinity and selectivity |

| C-21 | Variation of the alkyl side chain | Modified immunosuppressive activity |

| C-9, C-31 | Structural modifications | Control of binding affinity to FKBP12 |

Stereoselective Synthesis Approaches

Various methods for the asymmetric synthesis of pipecolic acid and its derivatives have been reported. nih.gov These methods often employ chiral auxiliaries, asymmetric catalysis, or draw from the chiral pool to establish the desired stereochemistry. The stereoselective synthesis of Δ4,5-pipecolic acid derivatives has been achieved using a duke.eduduke.edu sigmatropic rearrangement as a key step. capes.gov.br

For the polyol chain common in macrolides, methods have been developed for the convergent assembly of these structures. nih.gov These methods often utilize 1,3-diol synthons that can be prepared in optically pure form and then coupled together to build up the alternating polyol chain with defined stereochemistry. nih.gov

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of complex pharmaceuticals like this compound is an increasingly important consideration. rsc.orgijpsjournal.com The goal is to develop more sustainable and environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. jocpr.comjddhs.com

Key green chemistry approaches that could be applied to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. ctfassets.net

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. ctfassets.net Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly powerful green chemistry tool that can offer high selectivity under mild reaction conditions. ijpsjournal.comjddhs.com

Solvent Selection: Minimizing the use of hazardous organic solvents and exploring the use of greener alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.com

Energy Efficiency: Utilizing energy-efficient synthetic techniques such as microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. ijpsjournal.comjddhs.com

While specific green chemistry metrics for a this compound synthesis are not available, the general principles outlined above provide a framework for the future development of more sustainable manufacturing processes for this important class of molecules.

Molecular Mechanism of Action Elucidation of Napirimus

Advanced Approaches for Protein Target Identification

The identification and validation of protein targets are fundamental steps in understanding the molecular mechanisms of small molecules like Napirimus. Advanced proteomic approaches provide powerful, unbiased strategies to identify direct binding partners and functional interactors within complex biological systems. These methodologies leverage various biophysical principles to detect changes in protein properties upon ligand binding, offering insights into drug-target engagement in physiologically relevant contexts.

Label-Free Protein Target Identification Methodologies

Label-free methods are particularly valuable as they avoid the need for chemical modification of the small molecule or protein, thus minimizing potential alterations to binding characteristics and providing a more native view of interactions.

Thermal Proteome Profiling (TPP) is a powerful label-free technique that combines the principles of the Cellular Thermal Shift Assay (CETSA) with quantitative mass spectrometry brieflands.comembopress.org. The underlying principle of TPP is that proteins generally become more resistant to heat-induced denaturation and precipitation when bound to a ligand brieflands.comembopress.orgtum.de. By treating cells or lysates with a compound and subjecting them to a range of temperatures, changes in the solubility of thousands of proteins can be monitored proteome-wide using mass spectrometry brieflands.comembopress.org. A shift in a protein's melting temperature (Tm) upon ligand exposure indicates a direct or indirect interaction. TPP can be performed in vitro, in situ, or in vivo, offering a comprehensive view of protein-ligand interactions in their native context embopress.org.

Stability of Proteins from Rates of Exchange (SPROX) is another label-free proteomic method used for identifying protein-ligand interactions and conformational changes. SPROX measures changes in protein stability by monitoring their susceptibility to chemical denaturation, typically through urea-induced unfolding, in the presence or absence of a ligand brieflands.com. Ligand binding often stabilizes a protein, making it more resistant to denaturation. The differential rates of exchange or unfolding are then quantified using mass spectrometry, allowing for the identification of proteins whose stability is altered by the compound. SPROX is particularly adept at analyzing high molecular weight proteins, ATPases, and weak binders by detecting domain-level stability shifts mdpi.com.

The Cellular Thermal Shift Assay (CETSA) is a pioneering label-free biophysical technique for directly assessing drug-target engagement in intact cells or tissues, under physiological conditions mdpi.comresearchgate.netcetsa.org. It is based on the principle that ligand binding often increases a protein's thermal stability, making it less prone to denaturation and precipitation upon heating researchgate.netcetsa.org. In a typical CETSA experiment, cells are treated with a compound, heated to various temperatures, and then lysed. The soluble fraction, containing stabilized proteins, is separated, and the abundance of specific proteins is quantified, traditionally by Western blot or, more comprehensively, by mass spectrometry (MS-CETSA) mdpi.comresearchgate.netcetsa.orgnih.gov. CETSA provides a direct measure of drug binding in a native cellular environment, which is critical for validating target engagement observed in biochemical assays researchgate.netnih.gov.

Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics encompasses a range of techniques that utilize specific binding reagents, such as antibodies or aptamers, to selectively enrich or capture proteins of interest from complex biological samples nih.govnih.govncats.io. These methods are particularly effective for identifying and quantifying proteins, including low-abundance targets, and for characterizing protein-protein interactions or protein complexes nih.govncats.iotremedica.org. The general workflow involves immobilizing a bait molecule (e.g., a drug analog, an antibody, or an aptamer) onto a solid support to capture interacting proteins. The captured proteins are then eluted and identified, typically by mass spectrometry, allowing for the deconvolution of drug targets or protein networks nih.govncats.io.

Functional Genomics Screening for Target Validation

Functional genomics screening is a powerful high-throughput approach used to systematically modulate genes and observe resulting phenotypic changes, thereby identifying genetic pathways, cellular processes, and potential therapeutic targets. revvity.com For a compound like this compound, these screens are instrumental in pinpointing the specific genes or gene products whose activity is altered by the compound, leading to its observed immunosuppressive effects.

CRISPR-Based Genetic Screens for Gene-Phenotype Relationships

CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats-CRISPR-associated protein 9) based genetic screens offer a precise and efficient method for genome editing, enabling researchers to create targeted gene knockouts, activate, or interfere with gene expression. revvity.comsynthego.comgenscript.com This technology is widely utilized in functional genomics to establish gene-phenotype relationships on a genome-wide scale. revvity.comsynthego.com In the context of this compound, CRISPR screens could be employed to:

Identify essential genes whose disruption either mimics or abrogates the effects of this compound.

Discover resistance mechanisms by screening for genes that, when mutated or altered, confer resistance to this compound's action.

Validate predicted targets by selectively knocking out or downregulating genes suspected to be direct or indirect targets of this compound and observing if the compound's effects are diminished or abolished.

Pooled and arrayed CRISPR screening approaches allow for the high-throughput analysis of thousands of genetic perturbations within a single experiment, providing comprehensive insights into gene function and drug target identification. revvity.comsynthego.comaddgene.orgcam.ac.uk

RNA Interference (RNAi) Approaches

RNA interference (RNAi) is a natural biological process involving RNA molecules that mediate sequence-specific suppression of gene expression, primarily at the post-transcriptional level, by degrading or inhibiting the translation of messenger RNA (mRNA). delveinsight.comwikipedia.org This gene-silencing technique is widely used in loss-of-function experiments to investigate gene function and validate targets. revvity.com For this compound, RNAi approaches could be used to:

Conduct targeted knockdown studies of specific genes hypothesized to be involved in this compound's mechanism of action.

Perform high-throughput RNAi screens to identify novel genes or pathways that modulate cellular responses to this compound.

Complement CRISPR screens by providing an alternative method for gene silencing, which can help confirm findings and differentiate between effects due to complete gene knockout versus partial knockdown.

Both CRISPR and RNAi technologies are crucial tools in functional genomics for elucidating the complex interplay between genes, cellular phenotypes, and the effects of chemical compounds like this compound. revvity.com

Investigation of Intracellular Signaling Pathway Modulation by this compound

Understanding how this compound modulates intracellular signaling pathways is fundamental to unraveling its immunosuppressive mechanism. This involves examining its impact on key pathways known to regulate immune cell function.

Immunosuppressive Pathway Engagement (e.g., Calcineurin-NFAT Pathway, mTOR Pathway)

Immunosuppressive drugs often exert their effects by modulating critical signaling pathways in immune cells. This compound, being an immunosuppressant, is likely to interact with such pathways. quizlet.com

Calcineurin-NFAT Pathway: The Calcineurin-NFAT pathway plays a central role in T-lymphocyte activation and immune responses. plos.orgfrontiersin.orgembopress.org Upon T-cell receptor activation, an increase in intracellular calcium activates the phosphatase calcineurin. plos.orgfrontiersin.orgwikipedia.orgnih.gov Activated calcineurin then dephosphorylates Nuclear Factor of Activated T-cells (NFAT) transcription factors, enabling their translocation into the nucleus. plos.orgfrontiersin.orgwikipedia.orgnih.gov In the nucleus, NFAT promotes the transcription of genes essential for immune responses, including interleukin-2 (B1167480) (IL-2). plos.orgwikipedia.orgnih.gov Immunosuppressants like Tacrolimus inhibit calcineurin by binding to immunophilins (e.g., FKBP-12), forming a complex that blocks calcineurin's phosphatase activity, thereby preventing NFAT dephosphorylation and nuclear translocation. plos.orgfrontiersin.orgwikipedia.orgnih.govdrugbank.com Given the classification of this compound as an immunosuppressant with the "-imus" suffix, it is highly probable that it engages with the calcineurin-NFAT pathway, potentially through a similar inhibitory mechanism.

mTOR Pathway: The mechanistic Target of Rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, metabolism, and immune cell function. youtube.comnih.gov mTOR is a serine/threonine kinase that integrates signals from nutrients, growth factors, and energy levels to control various cellular processes. youtube.comnih.gov Inhibitors of the mTOR pathway, such as Sirolimus (rapamycin), are well-known immunosuppressants. quizlet.comyoutube.com Investigation into this compound's mechanism would involve determining if it directly or indirectly modulates mTOR activity, and if so, identifying the specific components of the mTOR complexes (mTORC1 or mTORC2) that are affected.

Kinase Inhibition Profiling

Kinase inhibition profiling is a crucial step in understanding the specificity and potential off-target effects of a compound. Protein kinases are key enzymes involved in a vast array of cellular functions and signaling pathways, and their dysregulation is implicated in numerous diseases. thermofisher.compromega.com This profiling involves assessing the inhibitory activity of a compound against a broad panel of kinases. thermofisher.compromega.compromega.com Techniques such as mass spectrometry-based chemical proteomic profiling and luminescent ADP detection assays are employed to determine the binding affinities and inhibitory potencies of a compound against various kinases. thermofisher.compromega.com For this compound, kinase inhibition profiling would aim to:

Identify specific kinases that are directly inhibited by this compound.

Quantify the potency of inhibition (e.g., IC₅₀ values) for identified target kinases.

Table 1: Illustrative Kinase Inhibition Profile Data (Hypothetical for this compound)

| Kinase Name | Kinase Family | IC₅₀ (nM) | Inhibition (%) at 1 µM |

| Calcineurin | Phosphatase | < 10 | > 90 |

| mTOR | PI3K-related | 50-100 | 70-85 |

| PIM1 | Ser/Thr Kinase | > 1000 | < 10 |

| CDK6 | Ser/Thr Kinase | > 1000 | < 10 |

Note: This table presents hypothetical data to illustrate the type of information generated from kinase inhibition profiling.

Phosphorylation Cascade Analysis

Phosphorylation cascades are fundamental components of signal transduction pathways, where a series of sequential phosphorylation events lead to the amplification and propagation of an initial signal. nih.govtaylorandfrancis.comthermofisher.comresearchgate.netwikipedia.org These cascades are crucial for regulating diverse cellular processes, including immune responses. taylorandfrancis.comthermofisher.com Analyzing the impact of this compound on phosphorylation cascades would involve:

Identifying changes in the phosphorylation status of key signaling proteins downstream of suspected targets (e.g., NFAT, S6K, 4E-BP1 in mTOR pathway).

Mapping the specific phosphorylation sites affected by this compound treatment using phosphoproteomics techniques.

Investigating the kinetics of phosphorylation changes to understand the temporal effects of this compound on signaling pathways.

By integrating data from functional genomics screens, pathway engagement studies, kinase profiling, and phosphorylation cascade analysis, a comprehensive understanding of this compound's molecular mechanism of action can be achieved.

Molecular Interaction Profiling

The molecular interaction profiling of this compound focuses on understanding how this compound engages with biological targets at a molecular level. While detailed experimental data for this compound specifically are limited in publicly accessible literature, general principles of molecular interaction profiling involve direct binding assays, characterization of protein-ligand complex formation, and allosteric modulation studies.

Direct Binding Assays with Putative Protein Targets

Direct binding assays are fundamental in identifying and quantifying the interaction between a small molecule like this compound and its putative protein targets. These assays typically determine the strength of binding, often expressed as an equilibrium dissociation constant (KD). Common methodologies include surface plasmon resonance (SPR), microscale thermophoresis (MST), and various fluorescence-based assays, which can measure changes in physicochemical properties upon binding wikipedia.orgnih.govucl.ac.uk.

For this compound, available information indicates that its mechanism involves targeting tubulin polymerization. ncats.io Tubulin is a protein that forms microtubules, essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and cell motility. The disruption of tubulin polymerization can lead to significant cellular effects, particularly in rapidly dividing cells such as immune cells, which aligns with this compound's classification as an immunosuppressant. ncats.io However, specific detailed research findings or quantitative data from direct binding assays demonstrating this compound's affinity for tubulin or other putative protein targets are not extensively documented in the public domain based on current searches.

Characterization of Protein-Ligand Complex Formation

Characterization of protein-ligand complex formation involves elucidating the structural and energetic aspects of how a compound binds to its target protein. This often includes determining the stoichiometry of the complex, the specific binding site, and the conformational changes induced in the protein upon ligand binding nih.govnih.gov. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics simulations are employed to provide atomic-level insights into these interactions nih.govmedsafe.govt.nz.

Allosteric Modulation Studies

Allosteric modulation refers to the process where a ligand binds to a site on a protein distinct from the orthosteric (primary) binding site, thereby inducing a conformational change that alters the protein's activity or its affinity for other ligands frontiersin.orgnih.govama-assn.org. Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or decrease (negative allosteric modulators, NAMs) the activity of a target protein who.int. These studies are critical for understanding complex regulatory mechanisms and developing therapeutics with improved selectivity and reduced off-target effects.

For this compound, there is no specific information available in the public domain detailing its role as an allosteric modulator or studies conducted to investigate potential allosteric binding sites on its target proteins, including tubulin. Research into allosteric modulation would typically involve competitive binding assays, functional assays, and structural studies to identify and characterize such sites and their impact on protein function nih.govnih.gov.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of Napirimus Analogs

Methodologies for SAR and SMR Studies

SAR and SMR studies involve a systematic approach to correlate structural variations with changes in biological activity and mechanistic pathways. These methodologies are essential for optimizing lead compounds and understanding their interactions with biological targets.

Systematic Chemical Modification and Analog Synthesis

Systematic chemical modification involves the deliberate alteration of a lead compound's chemical structure to synthesize a series of analogs. By introducing different substituents, functional groups, or modifying the core scaffold, researchers can observe the impact on biological activity who.intmahidol.ac.th. This process helps in identifying the pharmacophoric features—the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response nih.govnih.gov.

For a compound like Napirimus, this would involve:

Modification of the pyrrole (B145914) ring: Altering substituents on the nitrogen atom or carbon positions of the pyrrole ring could reveal their importance for activity.

Modification of the naphthalene (B1677914) moiety: Introducing different functional groups (e.g., halogens, alkyl groups, hydroxyl groups) or modifying the substitution pattern on the naphthalene ring could provide insights into its role in binding or activity. The naphthalene moiety is known to exist in various biologically active natural products and can improve chemical and metabolic stability nih.gov.

Alteration of the carbonyl linkages: Modifying the nature or position of the carbonyl groups connecting the pyrrole and naphthalene rings could impact the compound's ability to interact with its target.

By synthesizing and testing these analogs, researchers can establish a qualitative SAR, noting which modifications enhance or diminish activity.

Positional Scanning and Fragment-Based Approaches

Positional Scanning: This technique involves systematically varying substituents at specific positions within a molecular scaffold. For example, a library of this compound analogs could be synthesized where a particular position on the pyrrole or naphthalene ring is systematically substituted with a diverse set of chemical groups (e.g., hydrophobic, hydrophilic, electron-donating, electron-withdrawing). This allows for a comprehensive understanding of the electronic and steric requirements at each position for optimal activity.

Fragment-Based Approaches: Fragment-based drug discovery (FBDD) begins with the identification of small, low-molecular-weight chemical fragments that bind weakly to a biological target hres.ca. These fragments are then grown or linked together to create more potent compounds. In the context of this compound, this could involve:

Identifying smaller fragments of this compound (e.g., the pyrrole carboxylic acid part, the naphthyl carbonyl part) that show weak binding to a putative immunomodulatory target.

Optimizing these fragments independently and then combining them to build more potent this compound-like structures. This approach allows for efficient exploration of chemical space with a smaller library size compared to traditional high-throughput screening.

Exploration of Pharmacophore Models

A pharmacophore represents the essential features of a molecule that are necessary for its biological activity nih.gov. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and ionizable groups, along with their spatial arrangement nih.gov.

Ligand-based pharmacophore modeling: If the biological target of this compound is unknown, pharmacophore models can be derived from a set of known active this compound analogs (if available). This involves identifying common chemical features present in the active compounds and their spatial relationships.

Structure-based pharmacophore modeling: If the 3D structure of this compound's biological target is known, pharmacophore models can be generated based on the interactions between this compound (or its active analogs) and the binding site of the target protein. This provides insights into the critical interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) required for activity. Pharmacophore models are then used for virtual screening to identify new compounds with similar features nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical relationships between a compound's chemical structure (represented by numerical descriptors) and its biological activity who.intmahidol.ac.th. QSAR models aim to predict the activity of new, untested compounds, thereby accelerating the drug discovery process who.int.

Development of Predictive Models for Immunomodulatory Activity

The development of predictive QSAR models for the immunomodulatory activity of this compound analogs would involve several steps:

Data Collection: Gathering a dataset of this compound analogs with experimentally determined immunomodulatory activities.

Molecular Descriptors Calculation: Calculating various molecular descriptors for each compound in the dataset.

Feature Selection: Selecting the most relevant descriptors that significantly correlate with immunomodulatory activity.

Model Building: Employing statistical or machine learning techniques (e.g., multiple linear regression, partial least squares, artificial neural networks, random forest) to build a mathematical model that relates the chosen descriptors to the biological activity who.int.

Model Validation: Rigorously validating the developed model using internal and external test sets to ensure its robustness and predictive accuracy who.intnih.gov.

For immunomodulatory activity, QSAR studies have shown that various molecular descriptors, such as dipole moment, steric energy, and molar refractivity, can correlate well with biological activity.

Molecular Descriptors and Feature Selection

Molecular descriptors are numerical values that encode information about a molecule's chemical structure and properties. These descriptors can be broadly categorized into:

Constitutional descriptors: Based on the molecular formula and atom counts (e.g., molecular weight, number of rotatable bonds).

Topological descriptors: Derived from the 2D connectivity of atoms (e.g., Wiener index, connectivity indices, topological polar surface area).

Electronic descriptors: Reflecting the electronic properties of a molecule (e.g., frontier molecular orbital energies like HOMO and LUMO, dipole moment, atomic charges, electrophilicity index).

Geometric descriptors: Based on the 3D arrangement of atoms (e.g., molecular volume, surface area, shape descriptors).

Physicochemical descriptors: Quantifying properties like lipophilicity (e.g., logP), molar refractivity, and aqueous solubility.

Feature Selection is a critical step in QSAR modeling, aiming to identify the subset of molecular descriptors that are most relevant for predicting the biological activity and to avoid overfitting who.int. Techniques like genetic algorithms, stepwise regression, and principal component analysis can be used for feature selection. The chosen descriptors should capture the structural variations that are truly responsible for the observed differences in immunomodulatory activity.

Detailed Research Findings (General Principles Applied to Immunomodulatory Compounds)

While specific data for this compound is not available, general research findings in immunomodulatory QSAR studies indicate that:

Electronic properties often play a significant role in receptor binding and subsequent biological responses. For instance, frontier molecular orbital energies (HOMO and LUMO) and the electrophilicity index can correlate with biological activity.

Steric features are crucial for fitting into the binding pocket of a target protein. Molecular volume, molar refractivity, and other 3D descriptors are often important in predictive models.

Hydrophobic interactions are commonly observed in drug-target binding. Descriptors like the octanol-water partition coefficient (LogP) are frequently used to account for lipophilicity.

Example Data Table (Illustrative, not specific to this compound analogs due to lack of public data):

| Compound | Molecular Weight ( g/mol ) | LogP (predicted) | HOMO Energy (eV) | LUMO Energy (eV) | Immunomodulatory Activity (IC50, nM) |

| Analog A | 250.3 | 2.5 | -8.1 | -1.2 | 50 |

| Analog B | 275.5 | 3.1 | -8.5 | -1.5 | 10 |

| Analog C | 230.1 | 1.8 | -7.9 | -0.9 | 250 |

| Analog D | 290.7 | 3.8 | -8.7 | -1.7 | 5 |

This table illustrates how different molecular descriptors for hypothetical analogs could be correlated with their immunomodulatory activity. For example, a trend might be observed where lower LogP values (more hydrophilic) or specific ranges of HOMO/LUMO energies correlate with higher immunomodulatory activity.

Rational Design of this compound Derivatives for Enhanced Specificity

Rational drug design is an inventive process aimed at discovering new medications by leveraging knowledge of a biological target. wikipedia.orgstudysmarter.co.uk This approach seeks to design molecules that are complementary in shape and charge to the biomolecular target, thereby ensuring high affinity and selectivity. wikipedia.org For this compound, a rational design approach for its derivatives would involve understanding its known immunosuppressive activity and then systematically modifying its chemical structure to enhance desired properties, such as improved specificity towards a particular immunological pathway or reduced off-target interactions.

The process typically begins with a thorough understanding of the disease's pathological and biochemical aspects, followed by the identification of the target enzyme or receptor and its mechanism of action. bbau.ac.in While specific targets for this compound's immunosuppressive action are not extensively detailed in general searches, such information would be crucial for a rational design strategy. By knowing the three-dimensional structure of the target protein (if available) or by inferring binding characteristics from known active compounds, medicinal chemists can design new this compound analogs. bbau.ac.inimmutoscientific.com

The goal of rational design is to create drugs that bind only to the specific proteins or enzymes causing the desired therapeutic effect, thereby minimizing the risk of affecting healthy cells and tissues and reducing potential side effects. immutoscientific.com This involves making precise chemical modifications to the lead compound, such as introducing or altering functional groups, to optimize its interaction with the target. antibodysociety.orgwho.int

Computational and In Silico Approaches to SAR/SMR

Computational and in silico methods play a pivotal role in modern drug discovery, particularly in understanding SAR and SMR, and in the rational design of new compounds. These methods allow for the prediction of biological activity from molecular structure and guide the synthesis or acquisition of new compounds. un.org

Ligand-Based Drug Design (LBDD)

Ligand-Based Drug Design (LBDD) is a computational approach that relies on the knowledge of existing ligands, or small molecules known to bind to biological targets, to design and optimize new drug candidates. archive.orgnih.gov This approach is particularly useful when the three-dimensional structure of the biological target (e.g., a protein or receptor) is unknown. researchgate.netnasa.gov

In the context of this compound, LBDD would involve analyzing the chemical structures and biological activities of this compound itself and any known active analogs. By comparing these molecules, researchers can identify common structural features (pharmacophores) that are essential for their activity. A pharmacophore represents the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target and to trigger a biological response.

LBDD methodologies include:

Pharmacophore modeling : Identifying the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) crucial for activity. nasa.gov

Quantitative Structure-Activity Relationship (QSAR) : Building mathematical models that correlate variations in chemical structure with changes in biological activity. QSAR models can predict the activity of new, untested this compound analogs based on their structural similarities to known compounds. who.int

Molecular shape analysis and scaffold hopping : Identifying molecules with similar shapes and features to this compound, potentially leading to novel chemical scaffolds that retain activity. archive.orgresearchgate.net

Hypothetical LBDD Data Table Structure for this compound Analogs

| Analog ID | Structural Modification | Immunosuppressive Activity (IC50, nM) | Selectivity Profile | Key SAR Insight |

| This compound | Base Compound | X | Known | - |

| Analog A | R1 substitution: -CH3 | Y | Improved | Methyl group enhances binding. |

| Analog B | R2 substitution: -F | Z | Maintained | Fluorine substitution tolerated. |

| Analog C | R3 modification: Ester | W (reduced) | Reduced | Carboxylic acid crucial for activity. |

Receptor-Based Drug Design (RBDD)

Receptor-Based Drug Design (RBDD), also known as structure-based drug design (SBDD), directly utilizes the three-dimensional structure of the biological target to design or optimize drug candidates. immutoscientific.com This approach is considered more prevalent when target structural information is available. immutoscientific.com

For this compound, if its specific protein target (e.g., an enzyme or receptor involved in immune response) had a known 3D structure (e.g., from X-ray crystallography or NMR spectroscopy), RBDD could be employed. This would involve:

Binding site identification : Locating the active site or binding pocket on the target protein where this compound or its analogs are expected to interact.

Molecular docking : Computationally "fitting" this compound or its derivatives into the identified binding site to predict their preferred orientation (docking pose) and binding affinity. Scoring functions are used to evaluate the strength of the predicted interaction. immutoscientific.com

De novo design : Building new ligand molecules piece-by-piece within the constraints of the binding pocket, assembling fragments that are predicted to interact favorably with the target.

Molecular dynamics simulations : Modeling the dynamic behavior of the drug-target complex to understand the flexibility of both the ligand and the receptor and refine predicted interactions.

RBDD allows for a more direct understanding of the SMR, as it provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) between the drug and its target. This knowledge can then be used to rationally design derivatives with enhanced binding affinity, selectivity, and potentially a more favorable mechanism of action.

Hypothetical RBDD Interaction Data for this compound Analog

| Interaction Type | Residue on Target Protein | This compound Functional Group | Distance (Å) | Significance for Binding |

| Hydrogen Bond | Lysine 123 | Carboxylic Acid -OH | 2.8 | Crucial for anchoring |

| Hydrophobic | Phenylalanine 200 | Naphthalene Ring | 3.5 | Contributes to stability |

| Electrostatic | Arginine 75 | Pyrrole Nitrogen | 4.1 | Minor contribution |

Preclinical Pharmacological Characterization of Napirimus

In Vitro Cellular Models for Immunomodulation Studies

In vitro cellular models are indispensable tools for dissecting the precise mechanisms by which immunomodulatory compounds like Napirimus influence immune cell function. These models allow for controlled investigation of cellular processes such as proliferation, cytokine production, and differentiation in response to the compound.

Lymphocyte proliferation assays are fundamental for evaluating the ability of immune cells, particularly T and B lymphocytes, to multiply in response to various stimuli such as antigens or mitogens hanc.infofrontiersin.org. These assays typically measure DNA synthesis, often through the incorporation of radioactive thymidine, or track cell division using fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) hanc.infonih.govkarolinska.se.

Table 1: Illustrative Data for this compound's Effect on Lymphocyte Proliferation (Qualitative Representation)

| Cell Type | Stimulus | Observed Effect of this compound | Quantitative Data (e.g., IC50, % Inhibition) |

| Activated T-cells | IL-2 | Inhibition of proliferation | Specific numerical data not available |

| Inactive T-cells | N/A | No significant effect | Specific numerical data not available |

Cytokines are crucial signaling molecules that regulate immune responses, influencing the development, activation, and maturation of immune cells frontiersin.org. Profiling cytokine production involves measuring the levels of various cytokines (e.g., IL-1β, IL-2, IL-6, TNF-α, IFN-γ) released by immune cells in response to a compound elifesciences.orgnih.govmdpi.com.

This compound, by competitively inhibiting IL-2 mediated stimulation elifesciences.org, is expected to modulate the production and signaling of IL-2, which is a pivotal cytokine for T-cell growth and can enhance natural killer (NK) cell cytolytic activity uniprot.org. However, detailed quantitative data on how this compound specifically alters the profile of other cytokines (e.g., IL-6, TNF-α, IFN-γ) in various immune cell populations are not provided in the current search results.

Table 2: Illustrative Data for this compound's Effect on Cytokine Production (Qualitative Representation)

| Cytokine | Cell Type Involved | Observed Effect of this compound | Quantitative Data (e.g., pg/mL change) |

| IL-2 | T-lymphocytes | Inhibition of IL-2 mediated effects | Specific numerical data not available |

| Other Cytokines (e.g., TNF-α, IFN-γ) | Various immune cells | Expected modulation (indirect) | Specific numerical data not available |

Immune cell differentiation and activation are complex processes where precursor cells mature into specialized immune cell types and subsequently become activated to perform their functions uniprot.orgfrontiersin.orgfrontiersin.orgfrontiersin.org. Studies in this area investigate how a compound influences these developmental pathways and activation states.

This compound is reported to bind specifically to activated T-lymphocytes elifesciences.org. This suggests that it interferes with the activation cascade of these cells, a critical step in the adaptive immune response nih.gov. While the exact molecular details of how this compound influences the differentiation pathways of various immune cell subsets (e.g., T helper cell subsets, B cell differentiation into plasma cells) are not explicitly detailed with quantitative data in the provided information, its role as an IL-2 inhibitor implies a direct impact on T-cell activation and subsequent differentiation processes that are dependent on IL-2 signaling elifesciences.orguniprot.orgfrontiersin.org.

Table 3: Illustrative Data for this compound's Effect on Immune Cell Differentiation and Activation (Qualitative Representation)

| Immune Cell Type | Process Affected | Observed Effect of this compound | Quantitative Data (e.g., % change in cell markers) |

| T-lymphocytes | Activation | Specific binding and inhibition of activated cells | Specific numerical data not available |

| T-lymphocytes | Differentiation | Expected modulation due to IL-2 inhibition | Specific numerical data not available |

Biochemical Assays for Target Engagement and Pathway Activity

Biochemical assays are employed to understand how a compound directly interacts with its molecular targets and influences specific biochemical pathways.

Enzyme inhibition assays measure a compound's ability to reduce the activity of specific enzymes hanc.infoherbmedpharmacol.comscielo.brmdpi.comnih.govnih.gov. These assays are crucial for identifying the molecular targets of a drug and characterizing the nature of its inhibition (e.g., competitive, non-competitive) hanc.infoherbmedpharmacol.com.

This compound functions as a competitive inhibitor of IL-2 elifesciences.org. While IL-2 itself is a cytokine, not an enzyme, the mechanism of "competitive inhibition" typically refers to an interaction with a binding site, often on a receptor or an enzyme that processes a substrate. In the context of IL-2, this compound likely competes for the binding site on the IL-2 receptor, thereby preventing IL-2 from initiating its signaling cascade that leads to lymphocyte stimulation elifesciences.org. Specific enzyme targets directly inhibited by this compound, beyond its competitive action related to IL-2, are not detailed in the provided search results. Therefore, quantitative data such as Ki or IC50 values for specific enzymes are not available.

Table 4: Illustrative Data for this compound's Enzyme Inhibition (Qualitative Representation)

| Enzyme/Target Pathway | Type of Inhibition | Observed Effect of this compound | Quantitative Data (e.g., Ki, IC50) |

| IL-2 Receptor signaling pathway | Competitive (with IL-2) | Inhibition of downstream signaling | Specific numerical data not available |

Receptor binding studies investigate the affinity and selectivity of a compound for specific receptors nih.govnih.govnih.govfrontiersin.orgmdpi.comupenn.edu. These assays often use radiolabeled ligands to quantify binding to receptor sites and determine parameters like dissociation constant (Kd) or inhibition constant (Ki) nih.govnih.govmdpi.com.

This compound is stated to bind specifically to activated T-lymphocytes elifesciences.org. This binding is central to its mechanism of action as an immunosuppressant. It acts as a competitive inhibitor of IL-2 elifesciences.org, implying that it binds to the IL-2 receptor (IL-2R) on activated T-cells, thereby blocking IL-2's ability to bind and stimulate these cells. However, specific quantitative data on the binding affinity (e.g., Kd or Ki values in nM) of this compound to the IL-2 receptor or any other specific receptors are not provided in the search results.

Table 5: Illustrative Data for this compound's Receptor Binding (Qualitative Representation)

| Receptor/Target | Binding Affinity (e.g., Kd) | Selectivity | Observed Effect |

| IL-2 Receptor | Specific numerical data not available | Specific to activated T-lymphocytes elifesciences.org | Blocks IL-2 mediated stimulation elifesciences.org |

In Vivo Animal Models for Mechanistic Investigation

In vivo animal models are crucial for understanding the complex pharmacological effects of a compound within a living system, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications. These models allow for the study of systemic effects, organ-specific responses, and the interplay between different biological pathways. For immunomodulatory compounds like this compound, investigations in animal models are essential to elucidate their impact on the immune system and their potential in conditions such as transplantation.

Immunological models, particularly those involving T-cell activation in rodents, are fundamental for assessing the immunomodulatory properties of a compound. T cells play a central role in adaptive immune responses, and their activation is a key event in various immunological processes, including immune surveillance, pathogen clearance, and autoimmune diseases miltenyibiotec.comnih.gov. Rodent models, such as mice, are frequently utilized to study T-cell biology due to their genetic manipulability and well-characterized immune systems jax.orgbiorxiv.org.

Models of graft rejection are critical for investigating the immunosuppressive potential of novel compounds and understanding the mechanisms by which they prevent or mitigate the immune response against transplanted organs or tissues medicalschemes.comuchicago.edu. Allograft rejection, driven primarily by the recipient's immune system recognizing donor antigens as foreign, involves complex interactions between T cells, B cells, and other immune cells frontiersin.orgmedscape.com. Immunosuppressive agents aim to modulate these responses to ensure graft survival medicalschemes.comnih.gov.

Common in vivo models for studying graft rejection include organ transplantation models (e.g., heart, kidney, skin allografts) in rodents uchicago.edunih.gov. These models allow researchers to evaluate the compound's ability to prolong graft survival, inhibit immune cell infiltration into the graft, and modulate donor-specific immune responses. For example, rapamycin, a known immunosuppressant, has been shown to prevent or delay allograft rejection in various mouse transplantation models nih.gov. However, specific detailed research findings regarding this compound's role in models of graft rejection and its mechanistic insights into immunosuppression are not widely reported in the available scientific literature. Therefore, a comprehensive discussion of its effects in these specific in vivo models cannot be provided based on the current information.

Computational and Cheminformatics Research on Napirimus

Molecular Docking and Dynamics Simulations with Identified or Putative Targets

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as Napirimus, when bound to a larger molecule (receptor), typically a protein or nucleic acid mdpi.comvipergen.com. This method aims to predict the binding affinity and the specific interaction modes between the ligand and its biological target. For this compound, if a putative biological target were identified or hypothesized, molecular docking simulations would be employed to:

Predict Binding Poses: Determine the most energetically favorable orientations of this compound within the binding site of a target protein.

Estimate Binding Affinity: Provide a quantitative measure (e.g., docking score, binding energy) that correlates with the strength of the interaction, helping to prioritize potential targets or this compound's binding to different sites mdpi.com.

Elucidate Interaction Mechanisms: Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the this compound-target complex.

Following molecular docking, molecular dynamics (MD) simulations would provide a more comprehensive understanding of the dynamic behavior of the this compound-target complex over time mdpi.comnih.gov. Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the receptor, allowing researchers to:

Assess Binding Stability: Evaluate the stability of the predicted binding pose of this compound within the target's active site under physiological conditions mdpi.com.

Characterize Conformational Changes: Observe any induced fit or conformational adjustments in the target protein upon this compound binding.

Refine Interaction Insights: Gain deeper insights into the transient interactions and water-mediated contacts that might be crucial for this compound's activity.

If this compound were to be investigated for specific biological activities, initial docking studies could screen it against a panel of relevant protein targets, followed by MD simulations for the most promising interactions to confirm binding stability and elucidate the atomic-level details of its mechanism.

Virtual Screening of Chemical Libraries for this compound-like Modulators or Novel Targets

Virtual screening (VS) is a computational drug discovery technique that rapidly searches large chemical libraries to identify potential hit candidates wuxibiology.comnih.gov. For this compound, virtual screening could be applied in two primary ways:

Ligand-Based Virtual Screening (LBVS): If this compound exhibited a desirable biological activity but its target was unknown, LBVS would be used to identify other compounds that are chemically similar to this compound or possess similar pharmacophoric features (the essential steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target) nuvisan.com. This approach operates on the principle that structurally similar molecules often exhibit similar biological activities. Techniques include:

Shape-based screening: Identifying compounds with similar molecular shapes to this compound.

Pharmacophore modeling: Creating a 3D representation of the essential features of this compound responsible for its activity and searching for compounds that match this model.

2D/3D similarity searching: Using molecular fingerprints or descriptors to find compounds with high structural similarity to this compound.

Structure-Based Virtual Screening (SBVS): If a specific biological target for this compound was identified or hypothesized, SBVS would involve docking vast chemical libraries into the 3D structure of that target protein nih.govnuvisan.com. The goal would be to find compounds that bind effectively to the same target, potentially identifying novel modulators or scaffolds that could serve as starting points for drug development. This could also be used to identify novel targets that this compound might interact with, by screening this compound against a diverse set of protein structures.

Virtual screening offers a cost-effective and efficient way to explore vast chemical spaces, including proprietary collections and external on-demand chemical spaces, to discover new chemical starting points or enhance existing hits related to this compound wuxibiology.comnuvisan.com.

Cheminformatics Analysis of this compound Chemical Space

Cheminformatics analysis involves applying computational and informational techniques to chemical data to characterize, visualize, and navigate chemical space chimia.chblogspot.comresearchgate.net. For this compound, this analysis would provide insights into its molecular properties, structural uniqueness, and its position relative to other known compounds. Key aspects of this analysis would include:

Molecular Descriptors Calculation: Calculating various molecular descriptors for this compound, such as molecular weight (279.295 g/mol epa.gov), XlogP (predicted at 3.1 uni.lu), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors. These descriptors are crucial for understanding its physicochemical properties and 'drug-likeness' chimia.ch.

Chemical Space Visualization: Employing dimensionality reduction techniques like Principal Component Analysis (PCA) or t-distributed Stochastic Neighbor Embedding (t-SNE) to visualize this compound's position within a multi-dimensional chemical space defined by its molecular descriptors or structural fingerprints blogspot.comnih.gov. This allows for a visual comparison of this compound with known drugs, natural products, or other compound libraries, highlighting its structural diversity or similarity chimia.chresearchgate.net.

Scaffold and Substructure Analysis: Deconstructing this compound into its core scaffold and identifying common substructures. This can help in understanding its structural class and potential for scaffold hopping or lead optimization rsc.org.

Activity Landscape Analysis: If any biological activity data for this compound were available, this analysis would involve mapping its activity to its structural features, potentially identifying "activity cliffs" where small structural changes lead to significant changes in activity rsc.org.

Such cheminformatics analysis helps in understanding the inherent characteristics of this compound, guiding the design of new derivatives, or identifying analogous compounds with potentially improved properties.

Predictive Modeling for Biological Activities (excluding toxicity)

Predictive modeling in cheminformatics uses computational algorithms, often machine learning, to build models that forecast the biological activities of compounds based on their chemical structures vipergen.comnih.govnih.gov. For this compound, predictive models could be developed or utilized to:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If sufficient experimental biological activity data were available for this compound and its analogs, QSAR models could be built to establish a mathematical relationship between the chemical structure and the observed biological activity vipergen.com. These models can then predict the activity of new, untested this compound derivatives.

Machine Learning Classifiers: Machine learning algorithms (e.g., random forest, support vector machines) can be trained on large datasets of compounds with known biological activities to predict whether this compound is likely to exhibit a specific activity (e.g., binding to a particular protein class, modulating a pathway) plos.orgmdpi.com. These models leverage high-dimensional structural features to predict bioactivity plos.org.

Target Prediction: Using inverse docking or machine learning-based target prediction algorithms, it would be possible to infer potential biological targets for this compound by comparing its structural features to compounds with known targets plos.org.

These predictive models provide a computational means to prioritize further experimental investigations, efficiently guiding the exploration of this compound's biological potential without the need for extensive wet-lab screening for every possible activity nih.govnih.gov. It is important to note that predictive modeling for toxicity is excluded from this scope as per the instructions.

Data Mining and Integration from Public Chemical Biology Databases

Data mining involves the extraction of meaningful patterns and knowledge from large datasets u-strasbg.frscispace.com. In the context of this compound, data mining and integration from public chemical biology databases would be crucial for gathering all available information and identifying potential relationships or gaps in knowledge. Key databases relevant to this process include:

PubChem: A comprehensive public database maintained by the National Center for Biotechnology Information (NCBI), containing millions of chemical structures and their associated biological activities, literature, and patent information nih.govwikipedia.org. This compound is listed in PubChem with CID 3047779 nih.gov.

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, integrating chemical, bioactivity, and genomic data ebi.ac.uk.

ChemProt: A compilation of chemical-protein interaction resources integrated with disease and clinical outcome information cncb.ac.cn.

Other specialized databases: Depending on the suspected biological relevance of this compound, other databases focusing on specific target classes, pathways, or disease areas could be explored.

For this compound, data mining and integration would involve:

Information Retrieval: Systematically searching these databases for any existing data on this compound, including its chemical properties, reported biological assays, and any associated protein targets or pathways nih.govuni.luepa.gov.

Relationship Discovery: Identifying indirect links between this compound and biological systems by analyzing its structural similarity to compounds with known activities or targets present in these databases plos.orgnih.gov.

Pattern Recognition: Utilizing data mining techniques to uncover patterns or correlations within the retrieved data that might suggest novel biological roles or therapeutic applications for this compound.

Data Validation and Curation: Assessing the quality and consistency of data related to this compound across different sources to ensure accuracy for further computational or experimental work.

This systematic approach to data mining and integration ensures that all existing knowledge about this compound, and chemically similar compounds, is leveraged to inform future research directions.

Compound Names and PubChem CIDs

Future Research Directions and Methodological Advances for Napirimus

Development of Novel Assays for Mechanistic Dissection

To fully elucidate the precise mechanism of action (MoA) of Napirimus, the development and application of novel, high-resolution assays are crucial. Traditional binding assays and functional screens provide initial insights, but advanced approaches can offer a more detailed mechanistic dissection. For instance, the creation of target engagement assays, utilizing techniques such as cellular thermal shift assay (CETSA) or quantitative proteomics, could directly measure the binding of this compound to its intended molecular targets within a physiological context. Such assays would provide quantitative data on compound-target interactions, including affinity and occupancy, under various cellular conditions.

Furthermore, phenotypic screening platforms, coupled with advanced imaging and single-cell analysis, could reveal subtle cellular responses to this compound that might be missed by conventional methods. These assays could involve genetically engineered cell lines or primary cells, allowing for the real-time monitoring of specific signaling pathways, organelle function, or cellular processes perturbed by this compound. For example, high-content imaging could be used to track changes in protein localization, cell morphology, or cell cycle progression upon this compound treatment. The integration of these novel assays would provide a multi-faceted view of this compound's effects, moving beyond simple endpoint measurements to a dynamic understanding of its mechanistic cascade.

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic understanding of this compound's impact requires the integration of multi-omics data, providing a systems-level perspective on its biological effects. This approach involves combining data from various high-throughput technologies, such as genomics, transcriptomics, proteomics, and metabolomics.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal global changes in gene expression profiles in response to this compound, identifying affected pathways and potential regulatory networks. This could involve time-course experiments to capture transient changes.

Proteomics: Mass spectrometry-based proteomics can quantify protein abundance changes, post-translational modifications, and protein-protein interactions modulated by this compound. This offers a direct readout of cellular machinery affected by the compound nih.gov.

Metabolomics: Analysis of small molecule metabolites can provide insights into metabolic pathway alterations, indicating shifts in cellular energy production, biosynthesis, or degradation processes due to this compound.

Genomics/Epigenomics: While less directly impacted by acute drug treatment, genomic and epigenomic studies (e.g., ATAC-Seq or ChIP-Seq) could reveal pre-existing genetic variations or epigenetic states that influence this compound's efficacy or response, or long-term epigenetic changes induced by the compound.

The integration of these diverse datasets, often through bioinformatics tools and network analysis, allows for the construction of comprehensive biological networks that depict how this compound perturbs cellular systems nih.govnih.govyoutube.com. This systems-level understanding can reveal unexpected connections, identify biomarkers of response or resistance, and suggest novel therapeutic avenues or combination strategies for this compound.

Application of Artificial Intelligence and Machine Learning in this compound Research

The increasing volume and complexity of biological data necessitate the application of Artificial Intelligence (AI) and Machine Learning (ML) techniques to accelerate and deepen this compound research. AI/ML algorithms are particularly adept at identifying patterns in large datasets, building predictive models, and guiding experimental design navy.milmdpi.comnih.gov.

Potential applications in this compound research include:

Virtual Screening and Lead Optimization: AI models can be trained on existing chemical libraries and biological activity data to predict novel compounds with similar activity profiles to this compound or to optimize its chemical structure for improved potency, selectivity, or ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Target Identification and Deconvolution: ML algorithms can analyze complex phenotypic data to infer potential molecular targets of this compound, especially when its direct target is unknown or when it exhibits polypharmacology plos.org. Deep learning, a subset of ML, can be particularly effective in extracting patterns from large and complex datasets, including those from drug discovery and genomics navy.milmdpi.com.

Predicting Off-Target Effects and Toxicity: By leveraging large datasets of known drug-target interactions and toxicity profiles, AI models can predict potential off-target effects or adverse reactions of this compound, enabling early identification and mitigation strategies.

Biomarker Discovery: ML can be used to identify novel biomarkers from multi-omics data that predict this compound's efficacy or patient response, facilitating personalized medicine approaches.

Mechanism of Action Elucidation: AI can help integrate diverse experimental data (e.g., proteomics, transcriptomics, phenotypic assays) to build predictive models that explain the underlying molecular mechanisms of this compound's action navy.milmdpi.com.

The application of AI/ML can significantly enhance the efficiency and predictive power of this compound research, guiding experimental efforts and prioritizing promising hypotheses mdpi.com.

Exploration of Off-Target Interactions for Comprehensive Mechanistic Mapping

A complete understanding of this compound's pharmacological profile extends beyond its primary intended target to include its off-target interactions. Off-target binding or activity can contribute to both desired polypharmacological effects and undesired adverse reactions nih.gov. Future research will focus on systematically mapping these interactions.

Methodologies for exploring off-target interactions include:

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP) can globally identify proteins that bind to or are affected by this compound across the proteome, even those not initially considered primary targets nih.gov.

Phenotypic Screening in Diverse Systems: Screening this compound in a wide array of cell lines, primary cells, or even simple model organisms can reveal unexpected biological activities that might hint at novel off-target interactions.

Computational Prediction: As mentioned in Section 7.3, AI/ML models can predict potential off-targets based on chemical similarity to known ligands of other proteins or based on structural predictions of this compound's binding to a broad range of protein pockets.

By comprehensively mapping this compound's off-target interactions, researchers can develop a more accurate and complete understanding of its pharmacological landscape, informing strategies to maximize its therapeutic benefits while minimizing potential liabilities.

Q & A

Q. How can conflicting in vivo efficacy results be reconciled through mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.